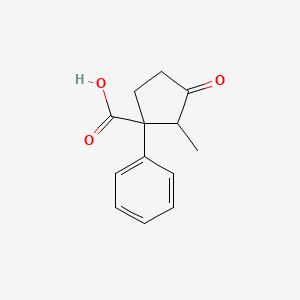
3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone, commonly known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising results in the treatment of various diseases, including Alzheimer's disease, cancer, and diabetes. In
Mechanism of Action
3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone is a potent and selective inhibitor of GSK-3β, which is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation. The inhibition of GSK-3β by this compound leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
The inhibition of GSK-3β by 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone has been found to have various biochemical and physiological effects. Studies have shown that this compound can regulate glucose metabolism, reduce inflammation, and improve insulin sensitivity. In addition, this compound has been found to enhance neurogenesis, promote neuronal survival, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone in lab experiments is its high selectivity and potency towards GSK-3β. This compound has been extensively studied in various in vitro and in vivo models, and its pharmacokinetic properties have been well-characterized.
However, one of the limitations of using this compound in lab experiments is its potential off-target effects. Studies have shown that this compound can inhibit other kinases, including CDK5 and CK1, which may affect the interpretation of the results.
Future Directions
There are several future directions that can be explored in the research of 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone. One of the potential directions is the development of more potent and selective GSK-3β inhibitors that can overcome the limitations of this compound. Another direction is the exploration of the therapeutic potential of this compound in other diseases, including neurodegenerative diseases and metabolic disorders. In addition, the development of novel drug delivery systems that can improve the pharmacokinetic properties of this compound can also be explored. Finally, the identification of biomarkers that can predict the response to this compound can also be an interesting direction for future research.
Synthesis Methods
The synthesis of 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone involves the reaction of 2-(4-isopropylphenyl) isoindolin-1-one with imidazole-2-carbaldehyde in the presence of a catalytic amount of acetic acid. The resulting product is then subjected to a series of purification steps, including recrystallization, to obtain the final product in high yield and purity.
Scientific Research Applications
3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of Alzheimer's disease. Studies have shown that GSK-3β, the target enzyme of this compound, plays a crucial role in the pathogenesis of Alzheimer's disease. Inhibition of GSK-3β by 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone has been found to reduce the accumulation of beta-amyloid plaques and tau protein, which are the hallmarks of Alzheimer's disease.
Another potential application of this compound is in the treatment of cancer. GSK-3β has been found to be overexpressed in various cancer cells, and its inhibition by 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone has been found to inhibit the proliferation and induce apoptosis of cancer cells.
properties
IUPAC Name |
3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-propan-2-ylphenyl)isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13(2)14-7-9-15(10-8-14)23-18(24)16-5-3-4-6-17(16)20(23,25)19-21-11-12-22-19/h3-13,25H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKSOVRJPBSUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=NC=CN4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-3-(1H-imidazol-2-yl)-2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride](/img/structure/B5234572.png)
![N-{4-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5234580.png)
![ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5234590.png)
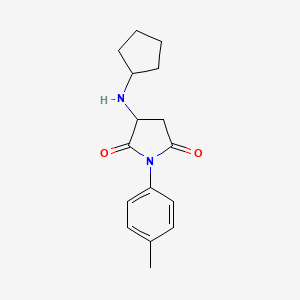
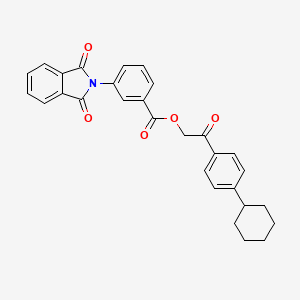
![cyclohexyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5234609.png)
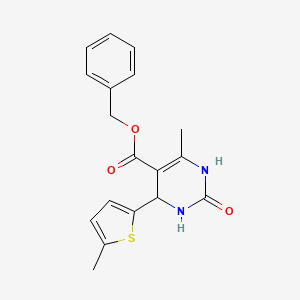
![4-methyl-3-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234617.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5234618.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5234619.png)
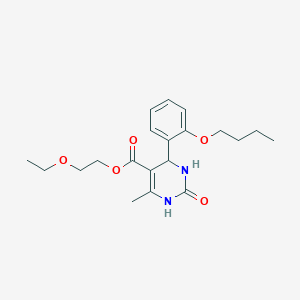
![N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5234628.png)
